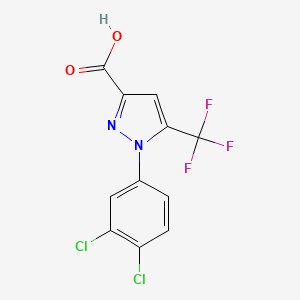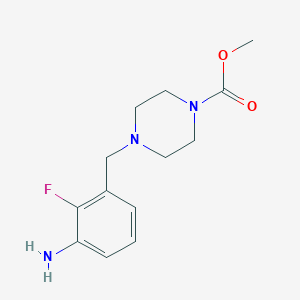![molecular formula C11H17N3O6 B6326926 Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate CAS No. 133701-29-8](/img/structure/B6326926.png)
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate is a chemical compound with the molecular formula C11H17N3O6 and a molecular weight of 287.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its role in facilitating the conjugation of biomolecules, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate typically involves the reaction of tert-butyl hydrazinecarboxylate with succinimidyl-4-oxo-2-oxoethyl . The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a white to off-white solid with a melting point of 145-146°C .
Industrial Production Methods
It is produced under stringent quality control measures to ensure its suitability for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols, which can react with the succinimidyl group.
Acids and Bases: Used to catalyze hydrolysis reactions.
Major Products Formed
The major products formed from reactions involving this compound include hydrazine derivatives and substituted succinimides .
Wissenschaftliche Forschungsanwendungen
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles, such as amines, to form stable amide bonds. This property makes it an effective tool for the conjugation of biomolecules, enabling the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate include:
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Another reagent used for protein conjugation.
N-Hydroxysuccinimide (NHS) Esters: Commonly used for the modification of biomolecules.
Uniqueness
This unique feature makes it particularly useful in applications requiring the selective modification of proteins and peptides .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O6/c1-11(2,3)19-10(18)13-12-6-9(17)20-14-7(15)4-5-8(14)16/h12H,4-6H2,1-3H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSWNFDRECNCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester](/img/structure/B6326843.png)










![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)


